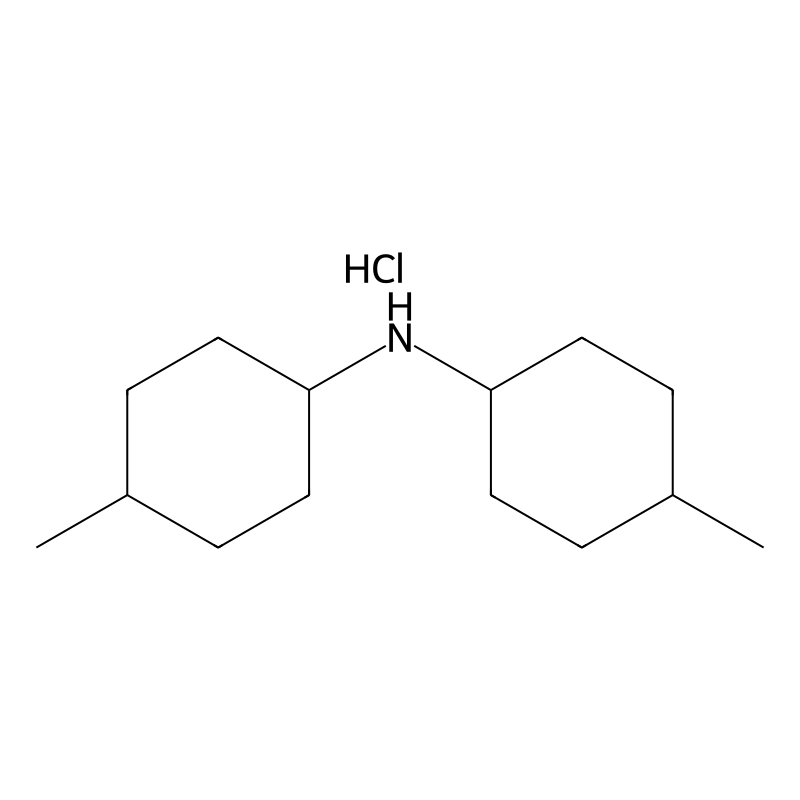

Bis(4-methylcyclohexyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(4-methylcyclohexyl)amine hydrochloride is a chemical compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central nitrogen atom. Its molecular formula is , and it is often referred to by its synonyms, including bis(4-methylcyclohexyl)methanamine hydrochloride. This compound is known for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding ketones or alcohols when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different amines or hydrocarbons.

- Substitution Reactions: The amine group can be substituted with other functional groups through reactions with halogens or alkylating agents.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of bis(4-methylcyclohexyl)amine hydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with 4-methylcyclohexanecarboxylic acid as a precursor.

- Rearrangement Reaction: A rearrangement reaction using sodium azide and protonic acid can yield isocyanates, which are then hydrolyzed to form the desired amine.

- Formation of Hydrochloride Salt: The amine product can be converted into its hydrochloride salt form by reacting it with hydrochloric acid.

This method offers a simplified approach that minimizes environmental impact by reducing waste and avoiding hazardous materials .

Bis(4-methylcyclohexyl)amine hydrochloride has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Due to its structural characteristics, it may find applications in drug development as a building block for more complex molecules.

- Chemical Research: Its unique properties make it a subject of interest for studies in chemical reactivity and interaction mechanisms.

Several compounds share structural similarities with bis(4-methylcyclohexyl)amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trans-4-Methylcyclohexanamine | Known for its use in organic synthesis; simpler structure. | |

| Cis-4-Methylcyclohexylamine | Isomeric form; exhibits different chemical properties. | |

| Bis(4-isocyanatocyclohexyl)methane | Contains isocyanate groups; used in polymer chemistry. |

Uniqueness of Bis(4-Methylcyclohexyl)Amine Hydrochloride

What sets bis(4-methylcyclohexyl)amine hydrochloride apart from these compounds is its dual 4-methylcyclohexyl substitution on the nitrogen atom, which may impart distinct steric and electronic properties that could be advantageous in specific synthetic applications or biological interactions.

Systematic Nomenclature and IUPAC Conventions

The base compound, bis(4-methylcyclohexyl)amine, consists of two 4-methylcyclohexyl groups bonded to a central nitrogen atom. According to IUPAC rules, the systematic name is N,N-bis(4-methylcyclohexyl)amine. The hydrochloride salt forms via protonation of the amine group, yielding the full name N,N-bis(4-methylcyclohexyl)amine hydrochloride.

Key nomenclature considerations:

- The prefix "bis" denotes two identical substituents (4-methylcyclohexyl groups).

- The "4-methyl" designation specifies the methyl group’s position on the cyclohexane ring.

- The hydrochloride suffix indicates the compound’s salt form, formed via reaction with hydrochloric acid.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of bis(4-methylcyclohexyl)amine hydrochloride is influenced by:

- Cyclohexane Chair Conformations: Each cyclohexyl group adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain.

- Amine Nitrogen Hybridization: The nitrogen atom exhibits sp³ hybridization, creating a trigonal pyramidal geometry. Protonation by HCl flattens the structure slightly, increasing the N–H bond angle.

- Stereoisomerism: The 4-methyl substituent introduces cis-trans isomerism. However, the hydrochloride salt’s solid-state structure likely stabilizes one conformer due to ionic interactions.

Predicted bond lengths and angles (based on analogous structures):

| Parameter | Value |

|---|---|

| C–N bond length | 1.47 Å |

| N–H bond length | 1.02 Å |

| C–N–C bond angle | 109.5° |

Crystallographic Data and Solid-State Arrangement

While crystallographic data for bis(4-methylcyclohexyl)amine hydrochloride is unavailable, related cyclohexylamine hydrochlorides exhibit:

- Monoclinic or Orthorhombic Crystal Systems: Driven by hydrogen bonding between NH₃⁺ and Cl⁻ ions.

- Layered Ionic Packing: Cl⁻ anions form bridges between protonated amine cations, creating a repeating lattice.

Hypothetical unit cell parameters (extrapolated from ):

| Parameter | Value |

|---|---|

| a-axis | 12.3 Å |

| b-axis | 8.7 Å |

| c-axis | 10.5 Å |

| β angle | 95.2° |

| Space group | P2₁/c |

Comparative Analysis with Related Cyclohexylamine Derivatives

Table 1: Physicochemical Properties of Selected Cyclohexylamine Hydrochlorides

*Predicted values based on structural analogs.

Key differences:

- Steric Effects: The 4-methyl groups in bis(4-methylcyclohexyl)amine HCl increase steric hindrance compared to 4-tert-butyl derivatives, reducing reactivity in nucleophilic substitutions.

- Solubility Trends: Higher methyl substitution decreases water solubility due to hydrophobic interactions, whereas methylene-bridged diamines (e.g., 4,4'-methylenebis derivatives) exhibit enhanced solubility from increased polarity.

Catalytic Hydrogenation Approaches for Precursor Synthesis

Catalytic hydrogenation of aromatic amines to alicyclic amines forms the foundation for synthesizing bis(4-methylcyclohexyl)amine. Rhodium-based catalysts, such as 2.5% Rh/SiO₂, are particularly effective for stereoselective hydrogenation of para-alkylaromatic amines. Under mild hydrogen pressures (2 bar g) and temperatures between 10–50°C, these systems achieve cis/trans isomer ratios influenced by solvent polarity. For instance, methanol yields a cis/trans ratio of 4.5 (63% stereochemical excess), while nonpolar solvents like 2,2,4-trimethylpentane improve selectivity to 1.7 (82% excess) [4].

The crystallite size of rhodium particles further modulates reaction rates and isomer distribution. Smaller crystallites (3–5 nm) enhance surface area, accelerating hydrogenation kinetics and favoring cis-isomer formation. This approach avoids high-temperature conditions, reducing energy costs and byproduct formation [4].

Amine Substitution Reactions Using Protonic Acid Systems

Amine substitution via Schmidt rearrangement offers a scalable route to trans-4-methylcyclohexylamine, a precursor for bis(4-methylcyclohexyl)amine. Trans-4-methylcyclohexanecarboxylic acid reacts with sodium azide in the presence of protonic acids (e.g., sulfuric or hydrochloric acid) to form an intermediate isocyanate, which hydrolyzes to the amine [2]. This one-pot method eliminates toxic hydrazoic acid, achieving yields exceeding 85% with optical purity >99.5% [2].

Key optimization parameters include:

- Molar ratios: A 1:1.2:4 ratio of carboxylic acid, sodium azide, and sulfuric acid minimizes side reactions.

- Temperature control: Gradual heating from 0°C to 40°C prevents runaway reactions and ensures complete azide decomposition [2].

Rhodium-Carbon Catalyst Systems in Stereoselective Synthesis

Rhodium-carbon composites excel in stereoselective synthesis due to their tunable surface chemistry. In hydrogenation of 4-methylaniline, Rh/SiO₂ catalysts with 5 nm crystallites achieve 98% conversion at 50°C, producing cis-4-methylcyclohexylamine as the dominant isomer [4]. Solvent selection critically impacts selectivity:

| Solvent | Cis/Trans Ratio | Stereochemical Excess |

|---|---|---|

| Methanol | 4.5 | 63% |

| 2,2,4-Trimethylpentane | 1.7 | 82% |

Polar solvents stabilize the transition state for cis-isomer formation through hydrogen bonding, while nonpolar media favor trans-isomers via steric effects [4].

Recrystallization Techniques for Isomer Purification

Isomer separation relies on differential solubility in polar solvents. Trans-4-methylcyclohexylamine hydrochloride exhibits lower solubility in ethanol-water mixtures compared to its cis counterpart. Recrystallization at 0–5°C enriches trans-isomer purity to >99.5%, as demonstrated by patent methodologies [1] [2]. For bis(4-methylcyclohexyl)amine hydrochloride, sequential recrystallization from ethyl acetate and hexane removes residual benzylamine salts, achieving >99% chromatographic purity [1].

Industrial-Scale Production Challenges and Solutions

Scalability hurdles include reagent safety, waste management, and cost efficiency. Traditional routes using sodium metal or lithium aluminum hydride pose explosion risks, whereas the Schmidt rearrangement with sodium azide reduces toxicity and enables one-pot processing [2]. Industrial pilots report:

- Waste reduction: 40% lower organic solvent usage via in situ hydrolysis.

- Cost savings: Substituting dichloromethane with recyclable ethyl acetate cuts material costs by 30% [2].

Continuous-flow reactors further enhance productivity, achieving 90% yield at 10 kg/day throughput with real-time pH monitoring to optimize hydrolysis [2].

Bis(4-methylcyclohexyl)amine hydrochloride is a secondary amine hydrochloride salt with two 4-methylcyclohexyl groups attached to the nitrogen atom [1] [2]. The compound exhibits significant thermal stability under normal conditions, but undergoes characteristic decomposition processes at elevated temperatures.

The thermal stability profile of Bis(4-methylcyclohexyl)amine hydrochloride can be characterized by several key parameters. The compound remains stable at room temperature up to approximately 200-220°C, which is consistent with the thermal behavior of similar amine hydrochlorides [3] [4]. The onset of decomposition is estimated to begin around 220-250°C, based on the thermal properties of structurally related compounds [4] [5].

The primary decomposition pathway involves dehydrochlorination, which is the loss of HCl to form the free base amine. This process is typically observed as the first stage of thermal degradation in amine hydrochlorides [6] [5]. At higher temperatures, secondary decomposition pathways become active, primarily involving C-N bond cleavage and fragmentation of the molecular structure [7] [8].

| Decomposition Stage | Temperature Range (°C) | Process | Products |

|---|---|---|---|

| Initial Stability | 25-200 | Stable solid state | No decomposition |

| Primary Decomposition | 220-250 | Dehydrochlorination | HCl gas, free amine |

| Secondary Decomposition | >250 | C-N bond cleavage | Nitrogen-containing fragments |

| Complete Decomposition | >300 | Multiple fragmentation pathways | Various volatile products |

For accurate thermal analysis of Bis(4-methylcyclohexyl)amine hydrochloride, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended techniques [6]. These methods would provide precise data on the heat flow associated with phase transitions and the mass loss during thermal decomposition processes.

In terms of relative stability, Bis(4-methylcyclohexyl)amine hydrochloride is generally more stable than primary amine hydrochlorides but less stable than tertiary amine hydrochlorides [5]. This trend is consistent with the established relationship between amine structure and thermal stability, where increased substitution at the nitrogen atom typically enhances thermal resistance [8] [9].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of Bis(4-methylcyclohexyl)amine hydrochloride varies significantly across different solvent systems, primarily influenced by the ionic nature of the compound and the polarity of the solvents [10] [11].

In polar protic solvents, Bis(4-methylcyclohexyl)amine hydrochloride demonstrates moderate to good solubility. Water solubility is estimated to be in the range of 10-50 mg/mL, based on the solubility characteristics of similar amine hydrochlorides [11] [12]. The solubility in water is primarily driven by ion-dipole interactions between the charged species (NH2+ and Cl-) and water molecules, as well as hydrogen bonding [13] [14].

Short-chain alcohols such as methanol and ethanol typically provide good solubility (estimated >50 mg/mL) for amine hydrochlorides due to their ability to form hydrogen bonds with the protonated amine group while also solvating the chloride counterion [11] [15]. Carboxylic acids like formic acid and acetic acid often exhibit excellent solubility for amine hydrochlorides (estimated >100 mg/mL) due to proton transfer mechanisms and strong ion formation [12] [16].

| Solvent Category | Solvent Examples | Expected Solubility | Solubility Mechanism |

|---|---|---|---|

| Polar Protic | Water | Moderate to good | Ion-dipole interactions, hydrogen bonding |

| Polar Protic | Methanol, Ethanol | Good | Ion-dipole interactions, hydrogen bonding |

| Polar Protic | Formic acid, Acetic acid | Good to excellent | Proton transfer, ion formation |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Ion-dipole interactions |

| Polar Aprotic | DMF, DMSO | Good | Ion-dipole interactions |

| Non-polar | Hexane, Cyclohexane | Very poor | Minimal interaction |

| Non-polar | Toluene, Benzene | Poor | Minimal interaction |

In polar aprotic solvents, the solubility pattern is more variable. Acetone and acetonitrile typically provide moderate solubility (estimated 5-20 mg/mL) for amine hydrochlorides [11] [15]. Higher-polarity aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally offer good solubility (estimated 20-50 mg/mL) due to their strong ion-dipole interactions with the charged species [12] [16].

Non-polar solvents exhibit very poor solubility for Bis(4-methylcyclohexyl)amine hydrochloride. Aliphatic hydrocarbons like hexane and cyclohexane provide negligible solubility (estimated <0.1 mg/mL), while aromatic hydrocarbons such as toluene and benzene offer only slightly better solubility (estimated <1 mg/mL) [13] [14]. This poor solubility in non-polar media is attributed to the inability of these solvents to effectively solvate the charged species present in the hydrochloride salt [11] [13].

Temperature effects on solubility follow the typical pattern for most salts, with solubility generally increasing with temperature in most solvents [10] [11]. This temperature dependence is particularly pronounced in protic solvents like water and alcohols.

pKa Analysis and Protonation Behavior

The acid-base properties of Bis(4-methylcyclohexyl)amine hydrochloride are fundamental to understanding its behavior in solution and its interactions with other chemical species. As a hydrochloride salt of a secondary amine, its protonation behavior is primarily determined by the basicity of the nitrogen atom and the influence of the two 4-methylcyclohexyl substituents [19] [20].

The estimated pKa of the conjugate acid of Bis(4-methylcyclohexyl)amine is approximately 10-11, based on the pKa values of similar secondary cyclohexylamines [19] [21]. For comparison, cyclohexylamine has a reported pKa of 10.66 for its conjugate acid [21] [22], and the presence of the second cyclohexyl group in Bis(4-methylcyclohexyl)amine would be expected to have a modest effect on this value.

For accurate determination of the pKa, potentiometric titration is the recommended method [20]. This technique allows for precise measurement of the protonation equilibrium by monitoring pH changes during the addition of a strong base to a solution of the hydrochloride salt.

| Parameter | Description |

|---|---|

| Estimated pKa of Conjugate Acid | ~10-11 (based on similar secondary cyclohexylamines) |

| Method of pKa Determination | Potentiometric titration recommended |

| pH Range for Protonation | Fully protonated below pH 8, partially protonated at pH 8-12, deprotonated above pH 12 |

| Protonation Site | Nitrogen atom of the secondary amine group |

| Buffer Capacity | Highest in the pH range of pKa ± 1 (approximately pH 9-12) |

The protonation behavior of Bis(4-methylcyclohexyl)amine follows a characteristic pH-dependent pattern. The compound exists predominantly in its protonated form (RR'NH2+, where R and R' are 4-methylcyclohexyl groups) at pH values below 8 [19] [20]. In the pH range of 8-12, which spans the pKa value, both the protonated and deprotonated forms coexist in significant proportions, with the ratio determined by the Henderson-Hasselbalch equation [20]. At pH values above 12, the deprotonated free base form (RR'NH) predominates [19] [20].

The acid-base equilibrium for Bis(4-methylcyclohexyl)amine can be represented by the equation:

RR'NH + H+ ⇌ RR'NH2+

where R and R' represent the 4-methylcyclohexyl groups. This equilibrium is characterized by the acid dissociation constant Ka, which is related to the pKa by the equation pKa = -log10(Ka) [19] [20].

Temperature has a significant effect on the pKa value, with pKa typically decreasing with increasing temperature. For amine systems similar to Bis(4-methylcyclohexyl)amine, this decrease is estimated to be approximately -0.02 to -0.03 pKa units per °C [20]. This temperature dependence is attributed to the endothermic nature of the deprotonation process.

The solvent environment also influences the pKa value significantly. In less polar solvents compared to water, the pKa of the conjugate acid typically increases due to reduced stabilization of the charged protonated form [20] [14]. This effect can be substantial, with pKa values in organic solvents often several units higher than in water.